molecular formula C11H19F2NO3 B12994189 tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12994189
M. Wt: 251.27 g/mol
InChI Key: RURLPNUOMMDNOA-YMNIQAILSA-N
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Description

tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl ester group, fluorinated pyrrolidine ring, and hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a pyrrolidine derivative as the starting material, which undergoes fluorination and subsequent functional group modifications to introduce the hydroxymethyl and tert-butyl ester groups. The reaction conditions often involve the use of strong bases, fluorinating agents, and protecting groups to ensure selective transformations .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxymethyl group yields carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring can enhance binding affinity and selectivity, while the hydroxymethyl and tert-butyl ester groups contribute to the compound’s stability and solubility . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the combination of its fluorinated pyrrolidine ring and the presence of both hydroxymethyl and tert-butyl ester groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl (2S)-4-fluoro-4-(fluoromethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-11(13,6-12)4-8(14)5-15/h8,15H,4-7H2,1-3H3/t8-,11?/m0/s1

InChI Key

RURLPNUOMMDNOA-YMNIQAILSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CO)(CF)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)(CF)F

Origin of Product

United States

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